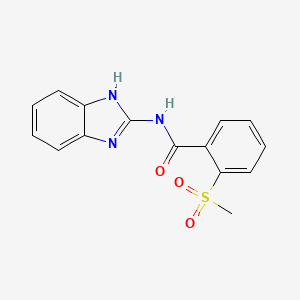

![molecular formula C14H15N3O2S2 B1224898 2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 343375-97-3](/img/structure/B1224898.png)

2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar hydrazinecarbothioamide derivatives involves reacting specific aldehydes with thiosemicarbazide in suitable solvents such as ethanol, often in the presence of a catalyst like acetic acid. For instance, the synthesis of (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide was accomplished by reacting thiosemicarbazide with 2-hydorxy-3-methoxybenzaldehyde in dry ethanol, demonstrating a typical method for preparing hydrazinecarbothioamide derivatives (P. Channar et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic techniques like FT-IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction. These methods provide detailed insights into the arrangement of atoms within the molecule and the nature of its chemical bonds, as demonstrated in the structure determination of various hydrazinecarbothioamide compounds (P. Channar et al., 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in a variety of chemical reactions, leading to the formation of different heterocyclic rings. These reactions are influenced by the reactants and conditions, such as the presence of methylthio groups or specific catalysts. For example, the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile yielded various heterocyclic rings, showcasing the compound's reactivity and versatility in chemical synthesis (A. Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are often determined using techniques like single-crystal X-ray diffraction and melting point analysis, providing valuable information for the compound's storage, handling, and application in synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and binding affinity to various biological molecules, are central to the application of hydrazinecarbothioamide derivatives in biochemistry and pharmaceuticals. Studies on compounds like (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide have shown interactions with DNA, suggesting potential applications in drug design and molecular biology (P. Channar et al., 2019).

Aplicaciones Científicas De Investigación

Corrosion Inhibition Applications

One notable application of compounds similar to "2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide" is in the field of corrosion inhibition. Specifically, derivatives of thiosemicarbazone have been studied for their effectiveness in protecting metals from corrosion. For instance, a study by Prakashaiah et al. (2018) explored the corrosion inhibition action of three thiosemicarbazone derivatives on 2024-T3 aluminum alloy in a saline solution. These inhibitors were found to protect the alloy by forming an adsorbed protective layer on its surface, showcasing their potential in corrosion prevention applications (Prakashaiah et al., 2018).

Synthesis and Structural Analysis

Another research avenue involves the synthesis and structural analysis of compounds related to the target chemical. Aly et al. (2018) reported on the synthesis of various heterocyclic rings by reacting N-substituted hydrazinecarbothioamides with specific reagents. This study not only contributed to the understanding of the reactive intermediates in such reactions but also expanded the repertoire of synthesized heterocyclic compounds, which could have numerous applications in medicinal chemistry and material science (Aly et al., 2018).

Antimicrobial and Antioxidant Properties

Further research into thiosemicarbazone derivatives has unveiled their potential antimicrobial and antioxidant properties. A study by Karaküçük-Iyidoğan et al. (2014) synthesized and characterized 18 novel thiosemicarbazones, evaluating them for their antibacterial and antioxidant activities. This research highlighted the potential of such compounds in developing new treatments or preservatives, given their effectiveness against certain pathogens and their antioxidant capabilities (Karaküçük-Iyidoğan et al., 2014).

Electrochemical Applications

Moreover, thiosemicarbazone derivatives have found applications in electrochemistry. Beitollahi et al. (2008) developed a novel modified carbon nanotube paste electrode incorporating a thiosemicarbazone derivative, which demonstrated significant electrocatalytic function in the oxidation of epinephrine and norepinephrine. This development underscores the utility of such compounds in creating more sensitive and selective electrochemical sensors (Beitollahi et al., 2008).

Propiedades

IUPAC Name |

[[3-[(4-methylphenyl)methoxy]thiophene-2-carbonyl]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c1-9-2-4-10(5-3-9)8-19-11-6-7-21-12(11)13(18)16-17-14(15)20/h2-7H,8H2,1H3,(H,16,18)(H3,15,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNMOZVPZJGTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127371 | |

| Record name | 3-[(4-Methylphenyl)methoxy]-2-thiophenecarboxylic acid 2-(aminothioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide | |

CAS RN |

343375-97-3 | |

| Record name | 3-[(4-Methylphenyl)methoxy]-2-thiophenecarboxylic acid 2-(aminothioxomethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343375-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Methylphenyl)methoxy]-2-thiophenecarboxylic acid 2-(aminothioxomethyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Furanylmethylamino)benzoic acid [2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] ester](/img/structure/B1224815.png)

![1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone](/img/structure/B1224817.png)

![N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1224820.png)

![N-[(2-chloro-6-phenoxyphenyl)methyl]benzenesulfonamide](/img/structure/B1224824.png)

![1-[1-(1-Ethyl-3-methyl-4-pyrazolyl)ethyl]-3-(3-nitrophenyl)thiourea](/img/structure/B1224827.png)

![4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1224828.png)

![4-[[2-(Dimethylamino)-2-thiophen-2-ylethyl]amino]-5-methyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1224830.png)

![5-Ethyl-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224831.png)

![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1224835.png)

![2-[5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl(oxo)methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1224837.png)